6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one

Description

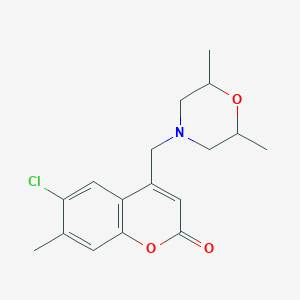

6-Chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a chloro substituent at position 6, a methyl group at position 7, and a (2,6-dimethylmorpholino)methyl moiety at position 3. The morpholine ring introduces a tertiary amine group, which may enhance solubility and influence pharmacokinetic properties such as metabolic stability and membrane permeability . Chromen-2-one derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, making this compound a candidate for drug discovery .

Properties

IUPAC Name |

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHBTGDHGXVMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Morpholino Group Addition: The morpholino group can be introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound.

Methylation: The methyl group at the 7-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored in the field of medicinal chemistry due to its potential as a therapeutic agent. The chromenone core is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research indicates that compounds with similar structures can modulate biological pathways relevant to disease treatment.

Table 1: Biological Activities of Related Compounds

Biological Studies

The compound is also utilized in biological studies to investigate its effects on various cellular pathways. It has been studied for its interactions with specific proteins and enzymes, providing insights into its mechanism of action. For instance, it may inhibit certain enzymes involved in cancer progression or inflammation.

Case Study Example:

In vitro assays have demonstrated that 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.

Chemical Biology

In chemical biology, this compound serves as a tool to probe the function of specific proteins and enzymes. Its ability to bind selectively to molecular targets makes it useful for studying complex biological systems and understanding disease mechanisms.

Industrial Applications

Beyond its research applications, 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one may find utility as an intermediate in the synthesis of other complex molecules in industrial settings. The versatility of the chromenone structure allows for modifications that can lead to new compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the chromenone core.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Research Findings and Implications

- Morpholino vs.

- Crystallographic Data : Structural studies using SHELX and WinGX (e.g., –12) reveal that substituents like phenyl or methylpropoxy groups influence crystal packing and molecular conformation, which may correlate with bioavailability .

Biological Activity

6-Chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one, also known as a derivative of the chromenone class, has garnered attention for its potential biological activities. This compound's structural characteristics suggest a variety of pharmacological properties, particularly in the realms of anticancer and antioxidant activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

- Molecular Formula: C₁₈H₁₈ClN₃O₂

- Molecular Weight: 345.81 g/mol

- CAS Number: 2379-74-0

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. A study evaluating various substituted chromenones found that certain derivatives demonstrated potent antioxidant activities, with IC₅₀ values ranging from 2.07 to 2.45 μM, indicating their effectiveness in scavenging free radicals and reducing oxidative stress .

| Compound | EC₅₀ (μM) |

|---|---|

| 4a | 2.07 |

| 4b | 2.25 |

| 4c | 2.29 |

| 4d | 2.30 |

| 4e | 2.35 |

| Control (Trolox) | 2.30 |

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms. Specifically, compounds have been noted to cause cell cycle arrest at different phases, which is critical in cancer therapy .

The mechanism by which 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been identified as Polo-like kinase (PLK) inhibitors, which play a crucial role in cell division and proliferation .

- Antioxidative Mechanisms : The antioxidant properties may stem from the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Study on Antioxidant Properties

In a comparative study involving various chromenone derivatives, researchers found that the compound exhibited significant radical scavenging activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a strong correlation between the structural features of the chromenones and their antioxidant efficacy.

Cancer Cell Line Testing

A study investigating the effects of various chromenone derivatives on HepG2 liver cancer cells revealed that treatment with these compounds led to reduced cell viability and increased apoptosis rates. The study highlighted the potential for developing these derivatives as therapeutic agents against liver cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.